4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline
Description
Properties
CAS No. |
93778-08-6 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)13-19-12-17(5-8-21(19)24)11-16-3-6-20(23)7-4-16/h3-10,12H,11,13,23-25H2,1-2H3 |
InChI Key |
RAGXBFXVDSLDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that compounds similar to 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that analogs can inhibit the growth of breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cells, suggesting potential use in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, which could lead to the development of new antibacterial agents .
- Drug Delivery Systems : The ability to modify the compound for use in drug delivery systems has been explored. Its structure allows for conjugation with other therapeutic agents or nanoparticles, enhancing the bioavailability and targeted delivery of drugs .
Material Science Applications
- Dyes and Pigments : The compound is utilized in the synthesis of dyes due to its chromophoric properties. It has been incorporated into various dye formulations that are used in textiles and other materials, providing vibrant colors and stability .
- Polymer Chemistry : As a building block in polymer synthesis, this compound can be used to create polyurethanes and other polymers that exhibit enhanced mechanical properties and thermal stability .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that modifications of this compound led to significant reductions in cell viability in MCF-7 and A375-C5 cell lines. The research highlighted structure-activity relationships that could guide further development of more potent analogs .
Case Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents for clinical use .
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Aromatic Amine Family
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Variations
- Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in the target compound enhance nucleophilicity, enabling participation in Schiff base formation or electrophilic substitution. In contrast, sulfonyl-containing analogues (e.g., 4-[(4-Aminophenyl)sulfonyl]aniline) exhibit reduced reactivity due to the electron-withdrawing nature of the -SO₂- group . Chlorinated derivatives like 4,4'-methylenebis[2-chloroaniline] demonstrate increased resistance to oxidation but pose higher toxicity risks .
- Steric Effects: The 3,5-xylyl group in the target compound introduces steric hindrance, reducing aggregation in solution compared to linear analogues like 4-aminobenzylamine .
Biological Activity
The compound 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline , also known by its CAS number 93778-08-6 , is a member of the aniline class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula for this compound is with a molecular weight of approximately 331.45 g/mol . The structure consists of an aniline core substituted with amino and xylyl groups, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications include:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Antitumor Efficacy in vitro :
- A study conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibited cell proliferation significantly, suggesting its potential as a chemotherapeutic agent. The IC50 values were reported to be in the low micromolar range, indicating potent activity.
-
Antimicrobial Activity :
- In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Effects :
- Research exploring the anti-inflammatory properties showed that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its potential use in treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The amino groups may interact with cellular receptors or enzymes involved in signaling pathways.
- Its aromatic structure could facilitate interactions with DNA or RNA, leading to cytotoxic effects in tumor cells.
Q & A
Q. What are the established synthesis routes and purification strategies for 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline?
Methodological Answer: The synthesis typically involves multi-step aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) are synthesized via Pd-catalyzed cross-coupling reactions using boronic acids and aminoketones . Key steps include:
- Reagent Optimization : Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to enhance yield .
- Purification : Column chromatography (silica gel, ethanol/hexane eluent) for isolating the target compound .
- Yield Improvement : Adjusting reaction time (12-24 hrs) and temperature (80-100°C) to minimize side products.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C–C bond precision: ±0.006 Å) to confirm stereochemistry and packing motifs. Monoclinic systems (space group P21) are common for aromatic amines .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5-7.5 ppm) and methylene bridges (δ 3.5-4.5 ppm).
- FT-IR : Detects NH₂ stretches (~3300-3500 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 350.2 for C₂₀H₂₂N₄).
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
Methodological Answer: Contradictions often arise from steric effects or electronic modulation. For example:
- Steric Hindrance : The 3,5-dimethyl substitution on the xylyl group may reduce nucleophilic attack rates compared to unsubstituted analogs.
- Electronic Effects : Electron-donating NH₂ groups enhance resonance stabilization, affecting reaction pathways.
Experimental Design : - Comparative Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates with electrophiles (e.g., nitrosonium ions) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Adopt frameworks from long-term ecotoxicology projects like INCHEMBIOL :
- Abiotic Transformations : Study hydrolysis/photolysis rates (pH 4-9, UV-Vis light) via HPLC-MS.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives).
- Toxicity Screening : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Q. What role does this compound play in supramolecular assembly, and how can this be exploited?
Methodological Answer: The dual NH₂ groups and aromatic systems enable hydrogen bonding and π-π stacking. Applications include:
- Co-crystal Engineering : Co-crystallize with carboxylic acids (e.g., 3,5-dinitrobenzoic acid) to form 1:1 complexes via N–H⋯O hydrogen bonds .
- Metal-Organic Frameworks (MOFs) : React with Cu(II) or Zn(II) salts to generate porous networks; characterize via BET surface area analysis.
Q. What safety protocols are recommended for handling this aromatic diamine?
Methodological Answer: Based on benzidine analogs (CAS 92-87-5) :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (minimize aerosol exposure).
- Storage : Under nitrogen, at -20°C, in amber glass to prevent oxidation.
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to eliminate toxic vapors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
